molecular formula C8H10N2O3S B14837335 4-Cyclopropoxypyridine-3-sulfonamide

4-Cyclopropoxypyridine-3-sulfonamide

Cat. No.: B14837335
M. Wt: 214.24 g/mol
InChI Key: HEKQPBGQSQEWEY-UHFFFAOYSA-N
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Description

4-Cyclopropoxypyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. Sulfonamides have been widely used in medicinal chemistry due to their antibacterial, antiviral, diuretic, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxypyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with cyclopropanol in the presence of a base. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for pyridine-3-sulfonyl chloride, a key intermediate in the synthesis of this compound, involve the use of phosphorus pentachloride and pyridine-3-sulfonic acid. The reaction is carried out in a controlled manner to minimize byproduct formation and maximize yield .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxypyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives. These products can have various applications in medicinal chemistry and materials science .

Scientific Research Applications

4-Cyclopropoxypyridine-3-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to various biological effects, including antibacterial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyclopropoxypyridine-3-sulfonamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes a cyclopropoxy group attached to the pyridine ring. This structural feature can influence its biological activity and make it a valuable compound for further research and development .

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

4-cyclopropyloxypyridine-3-sulfonamide

InChI

InChI=1S/C8H10N2O3S/c9-14(11,12)8-5-10-4-3-7(8)13-6-1-2-6/h3-6H,1-2H2,(H2,9,11,12)

InChI Key

HEKQPBGQSQEWEY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2)S(=O)(=O)N

Origin of Product

United States

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